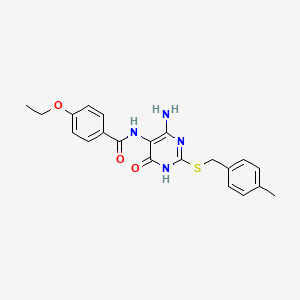

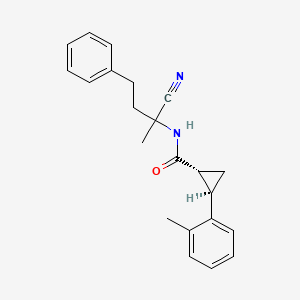

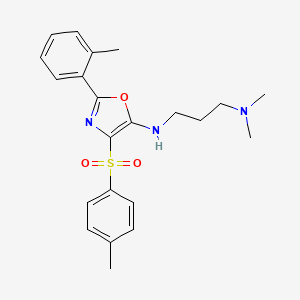

![molecular formula C19H19F2N3O2S2 B2498319 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1261021-01-5](/img/structure/B2498319.png)

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemically and biologically significant molecules, featuring a thienopyrimidine core, known for diverse pharmacological activities. Its structure incorporates elements conducive to interactions with biological targets, owing to its unique combination of sulfur, nitrogen heterocycles, and fluoro-substituted phenyl groups.

Synthesis Analysis

The synthesis of similar thienopyrimidine derivatives typically involves multi-step reactions, starting from substituted acetamides and halogenated compounds. The key steps may include cyclization, sulfanyl group introduction, and final acetylation. An example within this framework is the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors, which utilize a thieno[2,3-d]pyrimidine scaffold as a crucial intermediate (Gangjee et al., 2008).

Molecular Structure Analysis

Molecular structure and conformation studies of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides, reveal folded conformations around the thioacetamide bridge. Intramolecular hydrogen bonding stabilizes these conformations, indicative of potential for specific biological interactions (Subasri et al., 2016).

Chemical Reactions and Properties

Reactivity patterns of thienopyrimidines involve interactions with nucleophiles and electrophiles, enabled by the presence of amino, sulfanyl, and halogen groups. These features facilitate various chemical transformations, including cyclizations and substitutions, leading to diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Studies on similar molecules have highlighted the role of intramolecular hydrogen bonds in affecting solubility and crystallinity, factors critical for bioavailability (Subasri et al., 2017).

Wissenschaftliche Forschungsanwendungen

Dual Inhibition of Enzymes

One significant application of thieno[2,3-d]pyrimidine derivatives is their potent inhibition of critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and cell division, making them targetable for cancer treatment. A study reported the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing compound 4 as a highly potent dual inhibitor of human TS and DHFR. This compound exhibited the most potent dual inhibitory activity known to date, suggesting its significant potential in anticancer drug development (Gangjee et al., 2008).

Crystal Structure Analysis

The analysis of crystal structures of derivatives provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. For instance, the crystal structures of certain acetamide monohydrates have been studied, revealing their folded conformation and intramolecular hydrogen bonding, which could influence their biological activities (Subasri et al., 2016).

Antitumor Activity

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. For example, new 4-substituted derivatives have demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This study highlights the potential of these compounds as leads for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Biological Activity of Heteroatomic Compounds

Research into heteroatomic compounds based on phenylthiourea and acetophenone derivatives, including thieno[2,3-d]pyrimidines, has indicated promising biological activities. These compounds exhibit significant effects on biological membranes and mitochondrial membrane potential, suggesting their potential in drug development (Farzaliyev et al., 2020).

Eigenschaften

IUPAC Name |

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S2/c1-11(2)3-5-22-16(25)10-28-19-23-15-4-6-27-17(15)18(26)24(19)14-8-12(20)7-13(21)9-14/h4,6-9,11H,3,5,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODRZJLYPWVYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

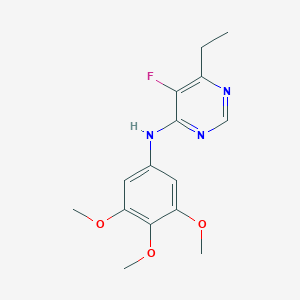

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

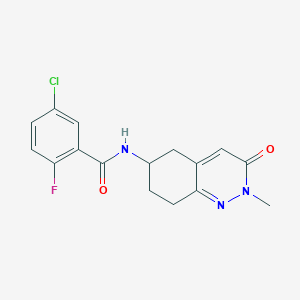

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

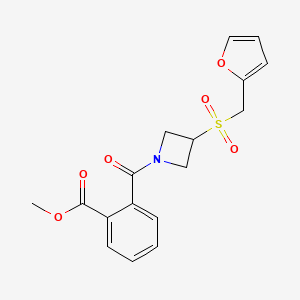

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)